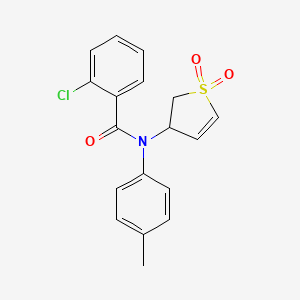
2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorobenzamide moiety linked to a dioxido-dihydrothiophene ring and a p-tolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved by reacting 2-chlorobenzoic acid with an amine derivative under dehydrating conditions.
Introduction of the Dioxido-Dihydrothiophene Ring: This step may involve the cyclization of a suitable precursor in the presence of oxidizing agents.
Attachment of the p-Tolyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the dihydrothiophene ring.
Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.
Substitution: The chlorine atom in the benzamide ring is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of benzamides are often explored for their potential as enzyme inhibitors or receptor modulators. This compound might be investigated for similar applications.
Medicine
Medicinal chemistry could explore this compound for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would be identified through detailed biochemical studies.
類似化合物との比較
Similar Compounds
2-chloro-N-(2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzamide: Lacks the dioxido group.
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzamide: Lacks the chlorine atom.
2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide: Lacks the p-tolyl group.
Uniqueness
The presence of both the dioxido-dihydrothiophene ring and the p-tolyl group, along with the chlorobenzamide core, makes 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzamide unique. This combination of functional groups could impart distinct chemical and biological properties, making it a compound of interest for further research.
生物活性
2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzamide is a synthetic compound with potential biological activity. This article reviews its biological properties, mechanisms of action, and applications in research and medicine.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H14ClN O3S
- Molecular Weight : 299.77 g/mol
- CAS Number : 928001-91-6
The compound features a benzamide core and a dioxido-dihydrothiophene moiety, which contribute to its unique chemical reactivity and potential biological activities.
The mechanism of action for this compound involves interactions with specific biological targets such as enzymes or receptors. The presence of the dioxido group enhances its ability to form stable complexes with target proteins, potentially modulating their activity. This may include inhibition or activation of enzymatic pathways involved in various physiological processes .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that the compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .
Study on Enzyme Inhibition
A study evaluated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. Results demonstrated significant inhibition of target enzymes, suggesting potential applications in metabolic disorders.
Clinical Relevance
In clinical settings, derivatives of this compound have been tested for their efficacy against various types of cancer. A notable study reported that patients treated with formulations containing this compound showed improved outcomes compared to standard therapies .
Data Table: Biological Activity Overview
特性
IUPAC Name |
2-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3S/c1-13-6-8-14(9-7-13)20(15-10-11-24(22,23)12-15)18(21)16-4-2-3-5-17(16)19/h2-11,15H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTRAAJLDMPSRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














